Camphorsulfonic acid

Catalog No.
S581705
CAS No.
5872-08-2
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphorsulfonic acid

CAS Number

5872-08-2

Product Name

Camphorsulfonic acid

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

10-camphorsulfonic acid, 10-camphorsulfonic acid, (+-)-isomer, 10-camphorsulfonic acid, (1R)-isomer, 10-camphorsulfonic acid, (1S,4R)-(+)-isomer, 10-camphorsulfonic acid, aluminum salt, 10-camphorsulfonic acid, ammonium salt, 10-camphorsulfonic acid, bismuth (3+) salt, 10-camphorsulfonic acid, calcium salt, 10-camphorsulfonic acid, piperazine salt, 10-camphorsulfonic acid, sodium salt, solucampher

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Chiral Resolving Agent:

  • Camphorsulfonic acid exists in two enantiomeric forms, (1S)-(+)- and (1R)-(-)-. These forms can selectively bind to one enantiomer of a racemic mixture (a mixture of equal parts of both enantiomers) in a process called "resolution." This allows researchers to isolate and obtain pure enantiomers of various compounds, crucial for studying their individual properties and potential applications in areas like pharmaceuticals, agrochemicals, and materials science.

Brønsted-Lowry Acid Catalyst:

  • Camphorsulfonic acid acts as a Brønsted-Lowry acid catalyst, donating a proton (H+) to various chemical reactions. This acidic property makes it useful in a wide range of organic transformations, including:
    • Aldol condensation: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound.
    • Michael addition: Adding a nucleophile to an α,β-unsaturated carbonyl compound.
    • Esterification: Forming an ester from an alcohol and a carboxylic acid.

Chiral Dopant:

  • Due to its chirality, camphorsulfonic acid can be incorporated into materials to induce chirality in the material itself. This can be beneficial for applications like:
    • Asymmetric catalysis: Utilizing chiral catalysts to promote the formation of specific enantiomers in chemical reactions.
    • Development of chiral sensors: Designing sensors that respond differently to different enantiomers.

Other Applications:

  • Beyond the uses mentioned above, camphorsulfonic acid finds application in various other research areas, including:
    • Synthesis of chiral compounds: As a starting material for the synthesis of other chiral molecules.
    • Ionic liquids: As a component in the development of ionic liquids, which are salts with unique properties.

CSA is a colorless solid at room temperature, readily soluble in water and various organic solvents []. It originates from camphor, a natural product extracted from the Cinnamomum camphora tree []. CSA's significance lies in its Brønsted–Lowry acidity. While not as strong as inorganic mineral acids, its acidity allows it to act as a catalyst for various organic reactions []. Additionally, CSA possesses chirality, a property exploited for separating racemic mixtures into their enantiopure forms.


Molecular Structure Analysis

The CSA molecule (C₁₀H₁₆O₄S) features a bicyclic structure derived from camphor, with a sulfonic acid group (SO₃H) attached at the 10th position []. This sulfonic acid group is responsible for the compound's acidity. The presence of a chiral carbon atom in the camphor backbone makes CSA exist as two enantiomers, (1R)-(-)-CSA and (1S)-(+)-CSA [].


Chemical Reactions Analysis

CSA participates in a broad range of organic reactions due to its Brønsted–Lowry acidity. Here are some key reactions:

  • Catalysis: CSA acts as an acid catalyst in numerous reactions, including esterification, Friedel–Crafts acylation, and condensation reactions. For instance, CSA catalyzes the esterification of carboxylic acids with alcohols to form esters [].
RCOOH + R'OH  -> RCOOR' + H₂O (with CSA catalyst)
  • Resolution of Racemic Mixtures

    Due to its chirality, CSA can selectively interact with one enantiomer of a racemic mixture, allowing for separation into enantiopure forms. This application is crucial in the pharmaceutical industry, where specific enantiomers often exhibit distinct biological activities.

  • Dehydration

    CSA can promote dehydration reactions, removing water molecules from organic molecules. An example is the dehydration of alcohols to form alkenes [].

RCH₂CH₂OH -> RCH=CH₂ + H₂O (with CSA catalyst)

Note

Specific reaction conditions and detailed mechanisms may vary depending on the reaction type.


Physical And Chemical Properties Analysis

  • Melting point: 195 °C (decomposes) [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water, polar organic solvents (alcohols, ketones), and some non-polar solvents (aromatics) [].
  • Stability: Relatively stable under acidic and neutral conditions. Decomposes under basic conditions [].

As a Brønsted–Lowry acid, CSA donates a proton (H⁺) to reaction substrates, increasing their electrophilicity and facilitating subsequent chemical transformations. In the case of catalysis, CSA lowers the activation energy of the reaction, accelerating its rate without being consumed itself [].

Physical Description

DryPowde

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3144-16-9
5872-08-2
76-26-6
14888-09-6

Wikipedia

DL-camphorsulfonic acid

General Manufacturing Information

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: ACTIVE
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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